

alpha-Bromo-2-(trifluoromethyl)-5-chlorotoluene characterization data

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Compound of Interest

Compound Name: 5-Chloro-2-(trifluoromethyl)benzyl
bromide

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Technical Guide: α -Bromo-2-(trifluoromethyl)-5-chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization and synthesis of α -Bromo-2-(trifluoromethyl)-5-chlorotoluene. Due to the limited availability of direct experimental data in the public domain, this guide also includes predicted characterization data based on established chemical principles and analysis of analogous compounds.

Core Characterization Data

A summary of the available and predicted physicochemical properties of α -Bromo-2-(trifluoromethyl)-5-chlorotoluene is presented below.

Property	Value	Source
Chemical Name	α -Bromo-2-(trifluoromethyl)-5-chlorotoluene	N/A
Synonym(s)	5-Chloro-2-(trifluoromethyl)benzyl bromide	N/A
CAS Number	261763-24-0	N/A
Molecular Formula	C ₈ H ₅ BrClF ₃	N/A
Molecular Weight	273.48 g/mol	N/A
Boiling Point	224 °C	[1]
Density	1.359 g/mL	[1]
Predicted ¹ H NMR	See Table 2	N/A
Predicted ¹³ C NMR	See Table 3	N/A
Predicted Mass Spec.	See Figure 2	N/A

Synthesis

The most plausible synthetic route to α -Bromo-2-(trifluoromethyl)-5-chlorotoluene is via the free-radical bromination of 5-chloro-2-(trifluoromethyl)toluene. This method is a well-established procedure for the benzylic halogenation of toluene derivatives.

Experimental Protocol: Synthesis of α -Bromo-2-(trifluoromethyl)-5-chlorotoluene

This protocol is based on general procedures for free-radical bromination of substituted toluenes.

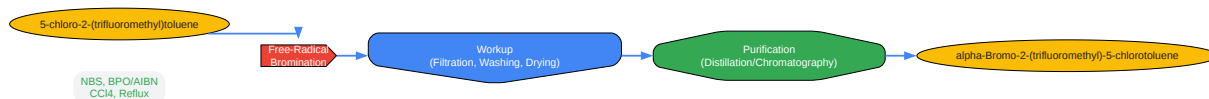
Materials:

- 5-chloro-2-(trifluoromethyl)toluene
- N-Bromosuccinimide (NBS)

- Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
- Carbon tetrachloride (CCl_4) or other suitable non-polar solvent
- Sodium bicarbonate solution (aqueous, saturated)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-2-(trifluoromethyl)toluene (1.0 eq) in CCl_4 .
- Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.02-0.05 eq) to the solution.
- Heat the reaction mixture to reflux. The reaction can be initiated by UV light if a photochemical initiator is used.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- Cool the reaction mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure α -Bromo-2-(trifluoromethyl)-5-chlorotoluene.



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Caption: Synthetic workflow for α -Bromo-2-(trifluoromethyl)-5-chlorotoluene.

Predicted Characterization Data

Predicted NMR Data

The following tables outline the predicted ^1H and ^{13}C NMR chemical shifts for α -Bromo-2-(trifluoromethyl)-5-chlorotoluene. These predictions are based on established substituent effects on aromatic rings and data from structurally similar compounds.

Table 2: Predicted ^1H NMR Data

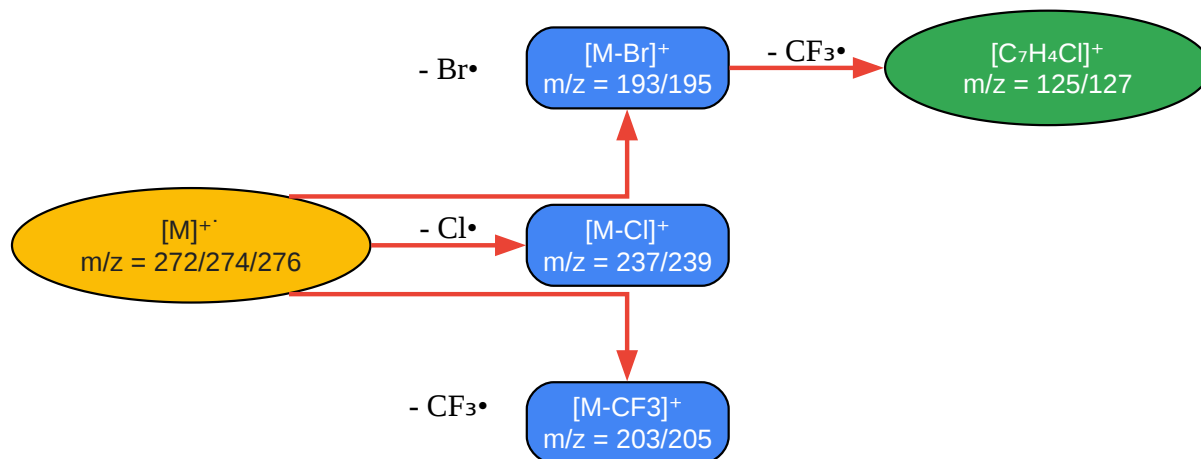
Protons	Predicted Chemical Shift (ppm)	Multiplicity
CH_2Br	4.5 - 4.7	s
Ar-H (position 6)	7.6 - 7.8	d
Ar-H (position 4)	7.4 - 7.6	dd
Ar-H (position 3)	7.3 - 7.5	d

Table 3: Predicted ^{13}C NMR Data

Carbon	Predicted Chemical Shift (ppm)
C-Br	30 - 35
C-CF ₃	120 - 130 (q)
CF ₃	122 - 126 (q)
C-Cl	133 - 136
C-1	138 - 142
Aromatic CH	125 - 135

Predicted Mass Spectrometry Fragmentation

The electron ionization mass spectrum of α -Bromo-2-(trifluoromethyl)-5-chlorotoluene is expected to show a molecular ion peak and characteristic fragmentation patterns resulting from the loss of bromine, chlorine, and the trifluoromethyl group.



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Caption: Predicted EI-MS fragmentation pathway.

Disclaimer: The NMR and mass spectrometry data presented in this guide are predicted based on theoretical principles and data from analogous compounds. Experimental verification is required for confirmation.

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References

- 1. rsc.org [rsc.org]
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